molecular formula C20H24N4O2 B13407585 2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13407585
M. Wt: 352.4 g/mol
InChI Key: ZBUSOPRGUAUWRY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 3,4-dimethoxyphenyl group and the piperazine moiety in the structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperazine and an appropriate imidazo[1,2-a]pyridine precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential use as an anticancer agent, as well as for its neuroprotective and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of both the piperazine and imidazo[1,2-a]pyridine moieties allows for versatile interactions with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C20H24N4O2/c1-25-17-7-6-15(13-18(17)26-2)20-16(14-23-11-8-21-9-12-23)24-10-4-3-5-19(24)22-20/h3-7,10,13,21H,8-9,11-12,14H2,1-2H3

InChI Key

ZBUSOPRGUAUWRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4CCNCC4)OC

Origin of Product

United States

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